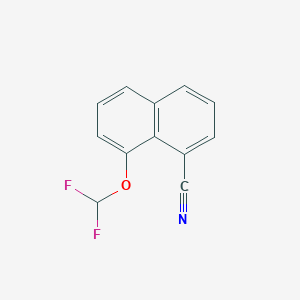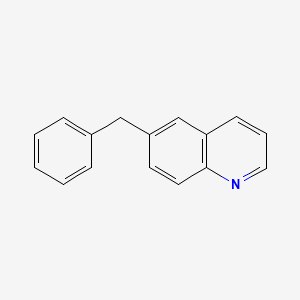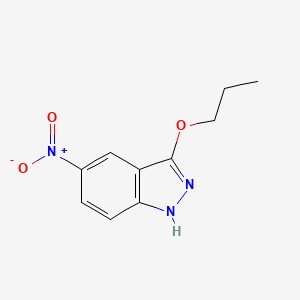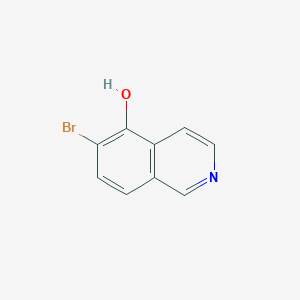
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the third position and a naphthalen-2-yl group at the second position. Pyrrolidine derivatives are known for their significant roles in medicinal chemistry and organic synthesis due to their unique structural and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(naphthalen-2-yl)pyrrolidine can be achieved through various methods. One common approach involves the [3+2] dipolar cycloaddition of azomethine ylides with vinyl ketones. This reaction proceeds smoothly under mild conditions, typically yielding moderate to high isolated yields within a short reaction time . The reaction conditions often include the use of suitable solvents, catalysts, and bases to optimize the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-(naphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
N-Ethyl-2-pyrrolidone: An industrial solvent and catalyst.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring structure.
Uniqueness
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-2-yl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C16H19N |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
3-ethyl-2-naphthalen-2-ylpyrrolidine |
InChI |
InChI=1S/C16H19N/c1-2-12-9-10-17-16(12)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12,16-17H,2,9-10H2,1H3 |
Clave InChI |
BZWCZVHDDNQNPK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCNC1C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)
![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)



![5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11884506.png)


![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)



